N-(2-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-15-9-12-23(13-10-15)29(26,27)18-8-5-11-22(20(18)25)14-19(24)21-16-6-3-4-7-17(16)28-2/h3-8,11,15H,9-10,12-14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJPGLQHMOFDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Methoxyphenyl Intermediate: The synthesis begins with the preparation of the 2-methoxyphenyl intermediate through a reaction involving methoxybenzene and an appropriate halogenating agent.
Formation of the Piperidinyl Sulfonyl Intermediate: The next step involves the reaction of piperidine with a sulfonyl chloride to form the piperidinyl sulfonyl intermediate.
Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the piperidinyl sulfonyl intermediate in the presence of a suitable coupling agent, such as a carbodiimide, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to N-(2-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the inhibition of specific enzymes that are crucial for tumor growth and proliferation.
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against a range of pathogens. Its sulfonamide group enhances its ability to disrupt bacterial folic acid synthesis, making it a candidate for developing new antibiotics.
Neurological Effects
The piperidine derivative in the structure suggests potential applications in treating neurological disorders. Preliminary studies indicate that it may modulate neurotransmitter systems, offering promise in conditions such as depression and anxiety.
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against breast and lung cancer cells. The compound induced apoptosis through a mitochondrial pathway, highlighting its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
In vitro tests revealed that this compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and similarities with related acetamides:
Key Observations :
- Aromatic Substitution : The target compound’s 2-methoxyphenyl group likely enhances membrane permeability compared to dichlorophenyl groups in , which prioritize steric hindrance and electronic effects.
- Sulfonyl vs. Oxadiazole : The sulfonyl group in the target compound may improve solubility and metabolic stability over the oxadiazole-thioether in , which confers rigidity and enzymatic inhibition.
- ion channel modulation).
Pharmacological and Physicochemical Profiles
- Lipophilicity : The 2-methoxyphenyl and sulfonyl groups balance hydrophilicity, contrasting with the highly lipophilic dichlorophenyl groups in .
- Bioactivity : The lidocaine analogue in shows sodium channel blockade, suggesting the target compound may share mechanism-of-action similarities but with modified pharmacokinetics due to the dihydropyridine core.
- Metabolism : Sulfonamide groups are prone to Phase II conjugation (e.g., glucuronidation), whereas oxadiazole-thioethers in may undergo oxidative cleavage.
Biological Activity
N-(2-methoxyphenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a synthetic compound that has garnered attention due to its potential pharmacological properties. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a methoxyphenyl group, a piperidine moiety, and a dihydropyridine component. Its molecular formula is , with a molecular weight of approximately 372.47 g/mol. The presence of sulfonyl and carbonyl functionalities suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Modulation : The compound may act as a modulator of certain receptors, influencing cellular signaling pathways that are critical in various physiological processes.
- Antioxidant Activity : Some research suggests that this compound exhibits antioxidant properties, which could be beneficial in reducing oxidative stress-related damage in cells.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated its ability to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical Cancer) | 15.4 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 12.8 | Cell cycle arrest at G0/G1 phase |
| A549 (Lung Cancer) | 18.5 | Inhibition of angiogenesis |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of the compound. Animal models have shown that it can reduce neuroinflammation and protect against neuronal cell death in models of neurodegenerative diseases.
Case Studies
Several case studies have been conducted to evaluate the safety and efficacy of this compound:
- Study on Cancer Cell Lines : A study published in British Journal of Pharmacology reported significant cytotoxic effects on various cancer cell lines, with detailed mechanistic insights into its action on apoptosis pathways .
- Neuroprotection in Rodent Models : Research published in Journal of Neurochemistry demonstrated that the compound significantly reduced markers of oxidative stress and inflammation in rodent models of Alzheimer's disease .
Q & A
Q. What synthetic routes are commonly employed to synthesize this compound, and how can reaction conditions be optimized for improved yield and purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the pyridine core. Key steps include introducing the sulfonyl group via nucleophilic substitution and coupling the acetamide moiety. Optimization strategies include:
- Temperature Control : Lower temperatures (0–5°C) during sulfonation to minimize side reactions .
- Catalyst Screening : Use of coupling agents like EDCI/HOBt for amide bond formation to enhance efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its molecular structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions (e.g., methoxyphenyl and methylpiperidinyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Using SHELX software for refinement to resolve bond lengths, angles, and stereochemistry .
Advanced Research Questions
Q. How can researchers design structural analogs to investigate structure-activity relationships (SAR) against biological targets?
- Methodological Answer :
- Substituent Variation : Modify the sulfonyl group (e.g., replace 4-methylpiperidinyl with other amines) to assess impact on target binding .
- Bioisosteric Replacement : Replace the 2-oxo-1,2-dihydropyridine moiety with thiazole or oxadiazole rings to evaluate metabolic stability .
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities to enzymes like cyclooxygenase-2 (COX-2) or kinases .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., conflicting IC values)?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (pH, temperature) .
- Purity Validation : Re-test compounds using HPLC to rule out impurities affecting results .
- Orthogonal Assays : Cross-validate using fluorescence polarization (FP) and surface plasmon resonance (SPR) for binding studies .
Q. How can computational modeling predict the compound’s interaction with enzymatic targets, and what are the limitations?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER to simulate binding stability over 100 ns trajectories, focusing on hydrogen bonds with catalytic residues .
- Free Energy Calculations : MM-PBSA/GBSA to estimate binding free energy, prioritizing analogs with ΔG < -8 kcal/mol .
- Limitations : Over-reliance on static crystal structures may miss conformational changes; experimental validation (e.g., mutagenesis) is critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
